molecular formula C15H17NO4 B14117813 Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

Cat. No.: B14117813
M. Wt: 275.30 g/mol
InChI Key: XXAOMMWDIQHNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a complex organic compound with a unique structure that includes an indole ring, a methoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The ester functional group is introduced through esterification reactions, typically using ethanol and a carboxylic acid derivative in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester functional group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
  • Ethyl 3-(2-methoxy-2-oxoethyl)thio propanoate

Uniqueness

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is unique due to its indole ring structure combined with the methoxy and ester functional groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant case studies.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.30 g/mol
  • Structural Characteristics : The compound features an indole ring, which is known for its pharmacological versatility.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, showcasing a range of Minimum Inhibitory Concentration (MIC) values.

Table 1: Antimicrobial Activity Data

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.0098

These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

In a study assessing the effects on different cancer cell lines, this compound demonstrated significant antiproliferative effects:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.3
A549 (Lung Cancer)10.7

The compound's ability to induce G2/M phase cell cycle arrest was particularly noted, indicating its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been shown to modulate sigma receptors, which are implicated in neuroprotection and cellular stress responses.

The compound interacts with sigma receptors, potentially influencing calcium signaling pathways and providing neuroprotection under stress conditions. This interaction may help in mitigating neuronal damage associated with neurodegenerative diseases.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 3-(2-methoxy-2-oxoethyl)-2-methyl-1H-indole-6-carboxylate

InChI

InChI=1S/C15H17NO4/c1-4-20-15(18)10-5-6-11-12(8-14(17)19-3)9(2)16-13(11)7-10/h5-7,16H,4,8H2,1-3H3

InChI Key

XXAOMMWDIQHNKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)C)CC(=O)OC

Origin of Product

United States

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